4-(butan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The compound this compound features a butan-2-yl group attached to the fourth position of the pyrazole ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of hydrazine with 2-butanone to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions typically involve heating the reactants in the presence of an acid catalyst.
Another method involves the condensation of 2-butanone with hydrazine hydrate in the presence of a base, followed by cyclization under acidic conditions. This method provides a straightforward route to the desired pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the pyrazole ring into other heterocyclic structures.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
4-(butan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(butan-2-yl)-1H-pyrazole: shares structural similarities with other pyrazole derivatives, such as 4-methyl-1H-pyrazole and 4-ethyl-1H-pyrazole.
4-methyl-1H-pyrazole: This compound has a methyl group instead of a butan-2-yl group, resulting in different chemical and physical properties.
4-ethyl-1H-pyrazole: The presence of an ethyl group instead of a butan-2-yl group also leads to variations in reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other pyrazole derivatives. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
73123-48-5 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-butan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C7H12N2/c1-3-6(2)7-4-8-9-5-7/h4-6H,3H2,1-2H3,(H,8,9) |
InChI Key |
IGSGRZGYPSFKAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CNN=C1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.